Decahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871203 | |
| Record name | Quinoline, decahydro- | |
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Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decahydroquinoline | |
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CAS No. |
2051-28-7, 767-92-0, 10343-99-4 | |
| Record name | Decahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinoline, decahydro- | |
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| Record name | Quinoline, decahydro- | |
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| Record name | Quinoline, decahydro- | |
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| Record name | trans-decahydroquinoline | |
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| Record name | Decahydroquinoline | |
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| Record name | cis-decahydroquinoline | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for Decahydroquinoline and Its Derivatives
Stereoselective Synthesis of Decahydroquinoline Ring Systems
The control of stereochemistry during the formation of the bicyclic this compound system is a paramount challenge in synthetic organic chemistry. Methodologies are broadly categorized into diastereoselective approaches, which control relative stereochemistry, and enantioselective approaches, which control the absolute stereochemistry to yield a single enantiomer.
The cis-fused this compound ring system is a common feature in natural products like the lepadins and various amphibian alkaloids. nih.gov Consequently, numerous synthetic efforts have been directed toward the diastereoselective formation of this particular isomer. These strategies often rely on the stereochemistry of a pre-existing ring to direct the formation of the second ring or utilize cyclization reactions that intrinsically favor the cis-fused product.
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, has been effectively employed in the diastereoselective synthesis of highly substituted cis-decahydroquinolines. nih.govwikipedia.orgsigmaaldrich.com This strategy typically involves the reaction of a cyclic aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgsigmaaldrich.com A notable application is in the synthesis of 3,7,8-trisubstituted cis-decahydroquinolines, which serve as core structures for complex alkaloids like methyllycaconitine. nih.govnih.gov
The synthesis commences with a pre-existing, stereochemically defined disubstituted cyclohexene (B86901). The remaining carbon atoms required for the second ring are introduced via a Knoevenagel condensation. nih.govnih.gov A critical aspect of this approach is the choice of catalyst; using a tertiary amine catalyst, such as piperidine (B6355638), is crucial for preventing the epimerization of the newly formed stereocenter adjacent to the activating group. nih.gov This control ensures that the stereochemical integrity established in the starting material is transferred to the product. The condensation is followed by an intramolecular cyclization to form the final bicyclic system. nih.gov
Table 1: Knoevenagel Condensation in cis-Decahydroquinoline (B84933) Synthesis nih.gov
| Step | Reactants | Catalyst/Reagents | Product Description | Key Outcome |
| 1. C-C Bond Formation | cis-disubstituted cyclohexene aldehyde, Malonate derivative | Tertiary Amine (e.g., Piperidine) | Alkylidene malonate intermediate | Installation of carbon backbone with retention of stereochemistry. |
| 2. Cyclization | Alkylidene malonate intermediate | Pd(OAc)₂, Triethylsilane | cis-fused 3,7,8-trisubstituted this compound | Highly diastereoselective formation of the cis-fused lactam. |
Intramolecular cyclizations are a cornerstone for constructing the bicyclic this compound framework, often proceeding with high diastereoselectivity. These reactions leverage a tethered reactive group to form the second ring, with the stereochemical outcome frequently dictated by the conformational preferences of the transition state.
Several types of intramolecular cyclizations have been successfully applied:
Intramolecular Lactam Formation: Following a Knoevenagel condensation, the removal of a protecting group (e.g., a Cbz group) can trigger a spontaneous intramolecular cyclization to form a lactam, yielding the cis-decahydroquinoline ring system. nih.gov
Intramolecular Reductive Cyclization: The reductive cyclization of diketoximes using reagents like sodium cyanoborohydride has been shown to produce 2,4,6-trisubstituted decahydroquinolines. psu.edu This method predominantly yields cis-fused isomers, even though the trans-fused product is often thermodynamically more stable. psu.edu
Intramolecular Acylnitroso-Diels-Alder Reaction: This powerful cycloaddition has been used to synthesize marine alkaloids like the lepadins. figshare.com The reaction creates a bicyclic oxazino lactam, which is then converted into the target cis-decahydroquinoline through subsequent steps, including an intramolecular aldol (B89426) cyclization. figshare.com
Intramolecular Aza-Michael Addition: N-protected cyclohexylamine (B46788) derivatives bearing unsaturated side chains can undergo base-promoted intramolecular aza-Michael additions. cbs.dk These reactions often proceed with complete diastereoselectivity to afford cis-fused perhydroquinolines. cbs.dk
Table 2: Examples of Intramolecular Cyclization for cis-Decahydroquinoline Synthesis
| Cyclization Type | Precursor | Key Reagent/Condition | Stereochemical Outcome | Reference |
| Lactam Formation | Diester-amine | Catalytic Pd(OAc)₂, triethylsilane | cis-fused lactam | nih.gov |
| Reductive Cyclization | Diketoxime | NaBH₃CN | Predominantly cis-decahydroquinolines | psu.edu |
| Aldol Cyclization | Oxazino lactam derivative | Base | cis-decahydroquinoline | figshare.com |
| Aza-Michael Addition | N-protected cyclohexylamine with acrylate (B77674) side-chain | Base | Completely diastereoselective cis-fusion | cbs.dk |
The synthesis of decahydroquinolines with multiple substituents presents the significant challenge of controlling the relative stereochemistry across several chiral centers. Successful strategies often establish initial stereocenters that subsequently direct the configuration of new centers as they are formed.
One powerful approach involves using a chiral amine-triggered cascade reaction. For instance, the (S)-diphenylprolinol trimethylsilyl (B98337) ether-catalyzed Michael addition of cyclohexanone (B45756) to a nitroalkene can initiate a triple cascade, including an aza-Henry-hemiaminalization sequence. thieme-connect.com This process stereoselectively installs five contiguous chiral centers, yielding highly functionalized cis-decahydroquinolines with excellent diastereo- and enantioselectivity (69-94% yield). thieme-connect.com
Another robust strategy utilizes chiral auxiliaries, such as (R)-phenylglycinol. nih.govnih.gov Cyclocondensation of this chiral amino alcohol with various cyclohexanone-based keto-acid derivatives can generate up to four stereocenters in a single step with a well-defined configuration. nih.gov This method provides efficient access to enantiopure 6,8- and 8-substituted cis-decahydroquinolines and can be used to synthesize alkaloids from the myrioxazine family. nih.gov The stereochemical outcome is governed by dynamic kinetic resolution and/or desymmetrization processes. nih.gov The stereocontrolled generation of challenging all-carbon quaternary stereocenters at the C4a position has also been achieved using this methodology. nih.gov
While diastereoselective methods control relative stereochemistry, enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is paramount for pharmaceutical applications, where different enantiomers can have vastly different pharmacological effects.
The Vinylogous Mukaiyama-Mannich Reaction (VMMR) has emerged as a key transformation for the enantioselective synthesis of this compound alkaloids. researcher.lifeacs.org This reaction involves the addition of a silyl (B83357) dienol ether to an imine, catalyzed by a chiral Lewis acid or Brønsted acid, to create new stereocenters with high fidelity.
A prominent example is the first enantioselective synthesis of the dendrobatid alkaloid cis-195J. researcher.lifeacs.orgresearcher.life The key step in this synthesis is a highly stereoselective VMMR that establishes the first two stereogenic centers at the ring fusion (C-4a and C-8a) with excellent diastereo- and enantiocontrol. researcher.lifeacs.org The resulting intermediate is then subjected to further transformations, including an alkyne cyclization and an enamine reduction, to secure the correct cis-configuration of the this compound backbone. researcher.liferesearcher.life
This strategy has also been applied to the synthesis of other alkaloids, such as (-)-205B. acs.org The synthesis of this tricyclic indolizidine alkaloid features a VMMR as the initial, stereochemistry-defining step, again demonstrating the power of this reaction to set crucial chiral centers with high enantioselectivity early in a synthetic sequence. acs.org
Table 3: Application of VMMR in Enantioselective Synthesis
| Target Alkaloid | VMMR Reactants | Key Outcome of VMMR | Subsequent Key Steps | Reference |
| cis-195J | Silyl dienol ether, N-Acyl iminium ion precursor | Excellent diastereo- and enantiocontrol, establishing C-4a and C-8a stereocenters. | Alkyne cyclization, Enamine reduction, Radical cyclization. | researcher.lifeacs.org |
| (-)-205B | Silyl dienol ether, Imine | Establishes the first two stereogenic centers with high diastereo- and enantiocontrol. | Zinc-mediated Barbier allylation, Lactam reduction, Aza-Prins cyclization. | acs.org |
The construction of the this compound scaffold, a core structure in numerous alkaloids and pharmacologically active compounds, has been the subject of extensive synthetic exploration. Advanced methodologies have focused on achieving high levels of stereocontrol, efficiency, and diversity in accessing the various isomers of this saturated bicyclic system. These strategies range from domino reactions that form multiple bonds in a single step to biomimetic approaches that draw inspiration from nature's synthetic pathways.
Intramolecular Cyclization Reactions
Advanced Stereoselective Approaches
Intramolecular aza-Michael reactions have emerged as a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles, including the this compound framework. This approach involves the conjugate addition of an internal nitrogen nucleophile to an α,β-unsaturated carbonyl system, effectively closing the second ring of the this compound core.
A notable strategy involves a domino sequence comprising a Robinson annulation followed by an intramolecular aza-Michael addition. organic-chemistry.org This one-pot reaction, promoted by lithium hydroxide, can generate three stereocenters with a high degree of control. organic-chemistry.org The process starts from an acyclic tosylamine-tethered β-keto ester and an α,β-unsaturated ketone. organic-chemistry.org DFT mechanistic studies have been instrumental in rationalizing the diastereodivergent outcomes, revealing that the stereochemistry and stability of the resulting decahydroquinolines are dependent on whether a β-keto ester or a ketone is part of the substrate. organic-chemistry.org This methodology provides access to various diastereomeric cis-decahydroquinolines and, through subsequent epimerization, the corresponding trans isomers, making it a versatile route to advanced building blocks for phlegmarine (B1213893) alkaloids. organic-chemistry.orgrsc.org
The asymmetric intramolecular aza-Michael reaction has also been developed using organocatalysis, which simplifies the synthesis and enhances its enantioselectivity. beilstein-journals.org For instance, a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction has been successfully employed to produce enantiopure cis-decahydroquinolines. beilstein-journals.org
| Method | Key Features | Precursors | Products |
| Domino Robinson Annulation/Aza-Michael | One-pot, creates three stereocenters, diastereodivergent. organic-chemistry.org | Acyclic tosylamine-tethered β-keto ester, α,β-unsaturated ketone. organic-chemistry.org | cis- and trans-5-oxodecahydroquinolines. organic-chemistry.org |
| Organocatalyzed Michael/Domino Annulation | Asymmetric, one-pot, leads to enantiopure products. beilstein-journals.org | Acyclic β-keto ester, crotonaldehyde. | Enantiopure cis-decahydroquinolines. |
| Base-promoted Aza-Michael Cyclization | Diastereoselective cyclization of acrylates formed via olefin cross-metathesis. acs.org | N-protected amino-olefins, methyl crotonate. acs.org | C2-substituted perhydroquinolines. acs.org |
The use of chiral auxiliaries in cyclocondensation reactions represents a robust and highly effective strategy for the enantioselective synthesis of decahydroquinolines. This methodology often allows for the generation of multiple stereocenters with a well-defined configuration in a single synthetic operation.
A prominent example is the use of chiral amino alcohols, such as (R)- or (S)-phenylglycinol, which act as chiral latent forms of ammonia (B1221849). psu.eduscripps.eduwikipedia.org These auxiliaries react with cyclohexanone-based δ-keto esters or related 1,5-polycarbonyl derivatives in stereoconvergent cyclocondensation reactions. psu.eduscripps.edu The process can involve dynamic kinetic resolution or desymmetrization of enantiotopic groups, allowing for the synthesis of enantiopure cis-decahydroquinolines from stereoisomeric mixtures of starting materials. wikipedia.org Up to four stereocenters can be established in one step, providing rapid access to complex scaffolds. wikipedia.org
The stereochemical outcome of these reactions is highly predictable. The chiral auxiliary directs the formation of the new stereocenters during the cyclization and lactamization steps. For example, the reaction of a δ-keto ester with (R)-phenylglycinol can proceed via the formation of diastereoisomeric oxazolidines, with the final irreversible lactamization occurring from the sterically less hindered face, leading to a specific cis-fused tricyclic lactam. scripps.edu This tricyclic intermediate can then be further elaborated, and the chiral auxiliary can be cleaved to yield the target this compound. This approach has been successfully applied to the synthesis of various substituted cis-decahydroquinolines and natural products like (-)-cermizine B. psu.eduscripps.edu Other chiral auxiliaries, such as (1S,2R)-1-amino-2-indanol, have also been employed effectively. wikipedia.org
| Chiral Auxiliary | Starting Materials | Key Process | Product | Reference |
| (R)- or (S)-Phenylglycinol | Cyclohexanone-based δ-keto esters | Stereoconvergent cyclocondensation | Enantiopure 5-, 7-, and 5,7-substituted cis-decahydroquinolines | psu.eduscripps.edu |
| (R)-Phenylglycinol | Stereoisomeric mixtures of cyclohexanone-based δ-keto acids | Enantio- and diastereoconvergent cyclocondensation | Enantiopure 8- and 6,8-substituted cis-decahydroquinolines | wikipedia.org |
| (1S,2R)-1-Amino-2-indanol | Stereoisomeric mixtures of cyclohexanone-based δ-keto-diacid derivatives | Enantio- and diastereoconvergent cyclocondensation | Enantiopure substituted cis-decahydroquinolines | wikipedia.org |
Biomimetic synthesis endeavors to replicate nature's strategies for constructing complex molecules. In the context of this compound alkaloids, it is hypothesized that they derive from the polyketide pathway through the aminocyclization of 1,5-polycarbonyl intermediates. nih.govbeilstein-journals.org Synthetic chemists have successfully mimicked these key biosynthetic steps to achieve enantioselective syntheses.
A powerful biomimetic approach utilizes a chiral latent form of ammonia, typically (R)-phenylglycinol, to induce an enantioselective double cyclocondensation with a synthetic equivalent of the biogenetic polyketide precursor. nih.govaalto.fi For instance, 1,5-tetracarbonyl or diketo(di)ester compounds can be reacted with (R)-phenylglycinol. nih.govaalto.fi This process often involves an initial aldol-type cyclization to form a cyclohexenone intermediate, which then undergoes a phenylglycinol-promoted cyclocondensation. nih.gov This sequence effectively reproduces the proposed key steps of the natural biosynthetic pathway, leading to the formation of the hydroquinoline ring system in a stereocontrolled manner. nih.govaalto.fi
This strategy has been applied to the synthesis of various 2,5-disubstituted cis-decahydroquinolines. aalto.fi By selecting the appropriate 1,5-polycarbonyl starting material, different side chains can be installed. For example, using a diketoester bearing a methyl ketone moiety allowed for the synthesis of a key tricyclic lactam intermediate, which, after stereoselective hydrogenation and further manipulations, led to the total synthesis of the alkaloid pumiliotoxin C (cis-195A). aalto.fi The biomimetic approach not only provides an elegant and efficient route to these natural products but also lends experimental support to the proposed biosynthetic hypotheses. beilstein-journals.org
| Biomimetic Step | Synthetic Analogue | Key Reagents | Outcome |
| Aminocyclization of Polyketide | Double cyclocondensation of 1,5-polycarbonyl derivative. nih.gov | (R)-Phenylglycinol, 1,5-diketoester. nih.govaalto.fi | Enantioselective formation of tricyclic lactam precursor to cis-decahydroquinolines. nih.govaalto.fi |
| Aldol Cyclization/Aminocyclization | Stepwise: LiOH-promoted aldol cyclization, then phenylglycinol-promoted cyclocondensation. nih.gov | 1,5-Diketone, LiOH, (R)-Phenylglycinol. nih.gov | Controlled formation of cyclohexenone intermediate followed by stereoselective lactamization. nih.gov |
Radical cyclization offers a distinct and powerful approach for the construction of cyclic systems, including the this compound core. These methods often proceed under mild conditions and can exhibit high levels of stereoselectivity, providing access to complex molecular architectures.
One notable application is the xanthate radical cyclization, which was employed in a formal synthesis of the this compound alkaloid lepadin B. nih.gov In this strategy, a xanthate radical cyclization precursor was initiated with dilauroyl peroxide, leading to a highly diastereoselective cyclization that formed exclusively the cis-fused ring junction. nih.gov This radical-based methodology significantly improved the step economy of the synthesis. nih.gov
Another innovative approach involves the intramolecular rearrangement of radicals derived from 2-methyleneaziridines. The 5-exo cyclization of a 3-(2-methyleneaziridin-1-yl)propyl radical generates a strained bicyclic intermediate that undergoes C-N bond cleavage to a ring-expanded aminyl radical. acs.orgresearcher.life This sequence provides access to substituted piperidines and can be extended to form fused systems like decahydroquinolines. acs.orgresearcher.life
More recently, radical cyclization of a tethered alkyl iodide onto an enoate was utilized as a key step in the enantioselective synthesis of the alkaloid cis-195J. acs.orgresearchgate.net This reaction assembled the bicyclic cis-decahydroquinoline skeleton, albeit as a mixture of diastereomers at the C-5 position, which could be separated later. acs.orgresearchgate.net Additionally, manganese(III) acetate (B1210297) [Mn(OAc)₃] is a well-established reagent for initiating oxidative radical cyclizations of unsaturated β-dicarbonyl compounds, which represents a general method applicable to the synthesis of various heterocyclic and carbocyclic frameworks. beilstein-journals.org
| Radical Strategy | Initiator/Mediator | Key Transformation | Application/Product |
| Xanthate Cyclization | Dilauroyl Peroxide | Diastereoselective cyclization of a xanthate precursor. nih.gov | Formal synthesis of (±)-lepadin B (cis-fused). nih.gov |
| Methyleneaziridine Rearrangement | Tributyltin Hydride | 5-exo cyclization followed by C-N bond fission and ring expansion. acs.orgresearcher.life | Synthesis of substituted decahydroquinolines. acs.orgresearcher.life |
| Alkyl Iodide Cyclization | Radical Initiator | Cyclization of a tethered alkyl iodide onto an enoate. acs.orgresearchgate.net | Synthesis of the cis-decahydroquinoline core of cis-195J. acs.orgresearchgate.net |
| Reductive Cyclization of Diketoximes | NaBH₃CN | Intramolecular reductive cyclization of diketoximes. | N-hydroxy-2,4,6-trisubstituted decahydroquinolines. psu.edu |
The ability to selectively synthesize different stereoisomers of a molecule from a common precursor is a hallmark of sophisticated synthetic design. Stereodivergent synthesis provides access to the full range of isomeric diversity, which is crucial for exploring structure-activity relationships, particularly for alkaloids like the decahydroquinolines that exist naturally with both cis- and trans-fused ring systems. nih.gov
The development of synthetic routes that can be selectively directed toward either cis- or trans-fused decahydroquinolines is of significant interest. While many methods favor the thermodynamically more stable cis isomer, specific strategies have been devised to access the trans-fused core.
A flexible and stereodivergent synthesis of both cis- and trans-fused 2,5-disubstituted octahydroquinolinone ring systems has been achieved. researchgate.net This approach relies on the stereoselective construction of a 2,3,6-trisubstituted piperidine ring system as a key intermediate. researchgate.net The relative stereochemistry of the substituents on this piperidine ring dictates the outcome of the subsequent cyclization to form the second ring. Although a general methodology for the stereodivergent synthesis of both ring systems from a single precursor was noted as lacking in some reports, nih.gov specific examples have demonstrated this capability. For instance, starting from a common homologated ester intermediate, pathways to both cis- and trans-fused this compound compounds have been successfully developed. nih.gov The ability to control the ring fusion stereochemistry is a critical step toward the total synthesis of the diverse family of this compound-type poison frog alkaloids. nih.gov
The combination of Michael-type conjugate additions and intramolecular aldol cyclizations is a cornerstone of a powerful stereodivergent strategy for constructing the this compound skeleton. researchgate.net This approach allows for the flexible synthesis of both cis- and trans-fused systems, often with control over all four stereogenic centers. researchgate.net
Stereodivergent Synthesis of this compound Isomers
Strategies for cis- and trans-Fused Systems
Functionalization Strategies for this compound Scaffolds
The strategic introduction of functional groups onto the this compound core is paramount for mimicking the structural diversity of natural alkaloids and for developing new derivatives with tailored properties.
Introduction of Diverse Functional Groups
The functionalization of the this compound scaffold allows for the synthesis of a wide range of derivatives. Chiral amino alcohol-derived lactams have proven to be valuable scaffolds for the enantioselective synthesis of these complex molecules. tesisenred.net Further studies have focused on the functionalization of the this compound system to expand its synthetic utility. tesisenred.net
One notable strategy involves the use of N-substituted oxazolones as dienophiles in intramolecular Diels-Alder reactions. This approach facilitates the rapid construction of a densely functionalized cis-fused this compound core. grantome.com Additionally, innovative methods such as a two-step cyclopropanation-ring scission have been developed for the regio- and stereoselective installation of substituents. grantome.com Another approach involves the intramolecular radical rearrangement of 2-methyleneaziridines, which provides access to substituted decahydroquinolines. acs.org
Enzymatic functionalization has also emerged as a powerful tool. For instance, transglutaminase has been used to crosslink and functionalize scaffolds, enhancing their properties for specific applications. nih.gov
Synthesis of Substituted Decahydroquinolines for Targeted Applications
The synthesis of substituted decahydroquinolines is often driven by the desire to create analogs of biologically active natural products or to develop compounds for specific applications. For example, the lepadin family of this compound alkaloids exhibits significant activity against protozoal parasites, making their synthesis a key target for medicinal chemistry. rsc.org Synthetic routes are often designed to be amenable to analogue synthesis to explore structure-activity relationships. rsc.org
The development of methodologies that allow for the synthesis of various stereoisomers of decahydroquinolines is also crucial. For instance, diastereodivergent syntheses have been developed to access both cis- and 2-epi-cis-2,5-disubstituted decahydroquinolines, which are precursors to different series of alkaloids. ub.edu The ability to access different stereochemistries is essential for the synthesis of specific alkaloid targets like lycoposerramine Z and cermizine B. ub.edu
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of decahydroquinolines, enabling efficient and stereoselective construction of the bicyclic core. Both transition metal catalysis and organocatalysis have been successfully employed.
Transition Metal Catalysis
Transition-metal-catalyzed reactions are indispensable tools for constructing complex heterocyclic scaffolds like this compound. frontiersin.orgmdpi.com These methods often proceed under mild conditions and offer high levels of selectivity. frontiersin.org
A variety of transition metals have been utilized in the synthesis of quinoline (B57606) derivatives, and these methods can often be adapted for decahydroquinolines. For instance, manganese(I)-catalyzed reactions have been developed for the direct synthesis of quinazolines, a related heterocyclic system. frontiersin.org Rhodium-catalyzed chemo- and enantioselective hydrogenation has been applied to the synthesis of substituted piperidines, which are key components of the this compound structure. warwick.ac.uk
Furthermore, transition metal sulfides supported on carbon have been investigated for the hydrodenitrogenation of this compound, a reaction relevant to fuel processing. researchgate.net Studies have shown that second and third-row transition metal sulfides, particularly those of rhodium and iridium, exhibit high activity. researchgate.net Iron-catalyzed reductive diene cyclizations have also been developed for the construction of carbon-carbon bonds in complex molecules. researchgate.net
| Catalyst/Reagent | Reaction Type | Product | Reference |
| Rhodium catalyst | Chemo- and enantioselective hydrogenation | Substituted piperidines | warwick.ac.uk |
| Transition Metal Sulfides/C | Hydrodenitrogenation | Ring-opened products | researchgate.net |
| Iron catalyst | Reductive diene cyclization | C-C bond formation | researchgate.net |
| Palladium catalyst | Cycloalkenylation | Hydrindane nucleus | beilstein-journals.org |
Organocatalysis in Asymmetric Syntheses
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of decahydroquinolines, providing access to enantiomerically pure products. acs.orgresearchgate.net This approach often utilizes small organic molecules as catalysts, avoiding the use of metals.
A key strategy involves a one-pot tandem organocatalyzed Michael addition followed by a domino Robinson annulation/intramolecular aza-Michael reaction. acs.orgresearchgate.netnih.gov This sequence, often promoted by a base like lithium hydroxide, allows for the rapid and stereoselective assembly of the cis-decahydroquinoline core from simple acyclic precursors. acs.orgresearchgate.netnih.gov Prolinol-derived organocatalysts, such as diarylprolinol silyl ethers, have been shown to be effective in promoting the initial Michael addition with high enantioselectivity. acs.org
This methodology has been successfully applied to the total synthesis of Lycopodium alkaloids, such as lycoposerramine Z. acs.orgresearchgate.netnih.gov The efficiency of this one-pot process highlights the power of organocatalysis in complex molecule synthesis. researchgate.net
| Organocatalyst | Reaction Type | Key Features | Application | Reference |
| Diaryl-prolinol silyl ethers | Michael addition | High enantioselectivity | Synthesis of cis-decahydroquinolines | acs.org |
| Hayashi catalyst | Michael addition | Asymmetric induction | Synthesis of lycoposerramine Z | acs.org |
| Secondary amine organocatalyst | Diels-Alder reaction | Endo-selective cyclization | Synthesis of optically active octahydroquinolines | researchgate.net |
Synthetic Routes to this compound Alkaloids
The diverse structures of this compound alkaloids have inspired the development of numerous synthetic strategies, often employing biomimetic approaches. These alkaloids can possess either a cis or trans ring fusion and are characterized by substituents at various positions. ub.edu
One common approach involves the use of phenylglycinol-derived lactams as chiral building blocks. ub.edu These scaffolds allow for the regio- and stereocontrolled introduction of substituents. ub.edu For instance, a biomimetic approach to dendrobatid alkaloids utilizes a double cyclocondensation of a 1,5-polycarbonyl derivative with (R)-phenylglycinol to construct the hydroquinoline ring system. ub.edu This strategy mimics the proposed biosynthetic pathway involving the aminocyclization of polyketide intermediates. ub.edu
The synthesis of specific alkaloid families often requires tailored strategies. For example, the synthesis of lepadin B, a marine alkaloid, has been achieved through a route that begins with the dearomatization of pyridine (B92270). rsc.org The total synthesis of lycoposerramine Z was accomplished using a key one-pot organocatalyzed reaction sequence. nih.gov Similarly, the synthesis of cis-195J, another this compound alkaloid, was achieved via a highly stereoselective vinylogous Mukaiyama–Mannich reaction. acs.org
The choice of synthetic route is often dictated by the desired stereochemistry of the final product. For example, different synthetic sequences starting from the same chiral lactam can lead to either the normal cis- or the 2-epi-cis series of this compound alkaloids by altering the order of key reaction steps. ub.edu
| Alkaloid Target | Key Synthetic Strategy | Starting Material/Key Intermediate | Reference |
| Pumiliotoxin C | Biomimetic double cyclocondensation | 1,5-polycarbonyl derivative and (R)-phenylglycinol | ub.edu |
| Lepadins | Dearomatization of pyridine | Pyridine | rsc.org |
| Lycoposerramine Z | One-pot organocatalyzed Michael/Robinson/aza-Michael cascade | Acyclic β-keto ester | nih.gov |
| cis-195J | Vinylogous Mukaiyama–Mannich reaction | - | acs.org |
| Cermizine B | Asymmetric Robinson annulation/intramolecular aza-Michael reaction | Acyclic β-keto ester | ub.edu |
| Gephyrotoxin 287C | Hydrogenation and pyrrolidine (B122466) ring closure | (S)-phenylglycinol-derived tricyclic lactam | researchgate.net |
Total Synthesis of Specific this compound Alkaloids
The this compound framework is a core structural motif in numerous biologically active alkaloids isolated from diverse natural sources, including amphibians and club mosses. The inherent stereochemical complexity and potent biological profiles of these compounds have rendered them compelling targets for total synthesis. Synthetic chemists have developed a variety of sophisticated strategies to construct this bicyclic system and its appended side chains, leading to the successful synthesis of many natural products. These endeavors not only provide access to these rare compounds for further biological study but also drive the development of new synthetic methods and strategies.
The skin of Dendrobatid poison frogs is a rich source of this compound alkaloids, which are believed to be sequestered from their diet of arthropods. ub.edu These alkaloids, such as cis-195A (also known as pumiliotoxin C) and cis-211A, feature a cis-fused this compound core with alkyl or alkenyl side chains at the C-2 and C-5 positions. ub.edumdpi.com Their activity as modulators of nicotinic acetylcholine (B1216132) receptors has spurred significant interest in their chemical synthesis. researchgate.net
| Alkaloid | Key Synthetic Strategy | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|
| (±)-Pumiliotoxin C | Diels-Alder reaction | 3 | >50% | researchgate.net |
| (–)-Pumiliotoxin C | Intramolecular acylnitroso Diels–Alder reaction | Not specified | Not specified | rsc.org |
| ent-cis-195A | Divergent synthesis from common intermediate | 16 | 38% | mdpi.comnih.gov |
| cis-211A | Divergent synthesis from common intermediate | 19 | 31% | mdpi.comnih.gov |
Lycopodium alkaloids, isolated from various club moss species, represent a vast and structurally diverse family of natural products. researchgate.netnih.gov Several sub-classes, including the phlegmarine-type alkaloids like cermizine B and the huperzines, are built upon a this compound core. acs.orgnih.gov Their complex architectures have inspired the development of elegant and innovative synthetic solutions. nih.gov
Lepadins are marine alkaloids originally isolated from tunicates and are characterized by a cis-fused this compound skeleton. nih.govfigshare.com Syntheses of various members of the lepadin family have been accomplished. The total synthesis of (+)-lepadin F featured an intermolecular aza-[3+3] annulation and a highly stereoselective hydrogenation. nih.gov The syntheses of lepadins A, B, and C have been achieved from (S)-malic acid, using a stereocontrolled intramolecular acylnitroso-Diels-Alder reaction as a key step to form the bicyclic core. figshare.com A general entry to lepadins A–E and H involved the condensation of an L-alanine derivative with 1,3-cyclohexanedione, followed by an alkylative cyclization and a diastereoselective hydrogenation to establish the cis-fused ring system. figshare.com
Huperzine K, Huperzine M, and Lycoposerramine Y belong to the phlegmarine subset of Lycopodium alkaloids. Analysis of 13C NMR spectroscopic data revealed spectral patterns that allowed for the challenging stereochemical assignment of the this compound core. nih.gov This analysis led to the structural reassignment of huperzine K and huperzine M from the originally proposed cis-fused decahydroquinolines to trans-fused systems. nih.gov These revised structures were subsequently confirmed by enantioselective total synthesis. nih.gov Furthermore, the reported NMR data for lycoposerramine Y were found to be identical to those of the revised structure of huperzine M, confirming its identity and reassigning its configuration as well. nih.gov
The first total synthesis of Serralongamine A , another phlegmarine alkaloid, was achieved as part of a synthetic effort that also led to the structural revision of huperzine N. acs.org A key feature of this synthesis was the epimerization of a cis-5-oxothis compound intermediate into the corresponding trans isomer, followed by a diastereoselective hydrogenation to install the pyridylmethyl moiety. acs.org
Cermizine B is a phlegmarine alkaloid whose racemic synthesis was achieved in nine steps. nih.govresearchgate.net The synthesis featured two uninterrupted Michael additions, including a highly diastereoselective 1,4-addition, and a double reductive amination that accomplished both ring closure and dearomatization of a pyridine precursor. nih.govresearchgate.net A gram-scale asymmetric total synthesis of (–)-cermizine B was also developed, which established its absolute configuration and relied on a combination of asymmetric organocatalysis and a multi-step one-pot reaction sequence. rsc.org
| Alkaloid | Key Synthetic Strategy | Key Finding / Outcome | Reference |
|---|---|---|---|
| Lepadins A-E, H | Diastereoselective hydrogenation of a bicyclic enone | Facile entry to multiple lepadin alkaloids | figshare.com |
| (+)-Lepadin F | Intermolecular aza-[3+3] annulation | Enantioselective total synthesis | nih.gov |
| Huperzine K & M | Enantioselective total synthesis | Structural reassignment from cis- to trans-decahydroquinoline | nih.gov |
| (±)-Cermizine B | Double Michael addition, double reductive amination | Practical 9-step racemic synthesis | nih.govresearchgate.net |
| (–)-Cermizine B | Asymmetric organocatalysis, one-pot sequence | Established absolute configuration | rsc.org |
| Serralongamine A | Epimerization of cis- to trans-decahydroquinoline | First total synthesis | acs.org |
| Lycoposerramine Y | Synthesis of Huperzine M | Identical to Huperzine M, structure reassigned | nih.gov |
Iii. Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of decahydroquinoline and its derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions, chemists can deduce the stereochemistry and preferred conformations of these complex molecules.
¹³C NMR spectroscopy is a powerful method for determining the stereochemical arrangement of the this compound core. acs.orgnih.govfigshare.com The chemical shift of each carbon atom is highly sensitive to its local electronic and steric environment, allowing for the differentiation of various stereoisomers.
The fusion of the two six-membered rings in this compound can be either cis or trans, leading to distinct conformational possibilities. ¹³C NMR spectroscopy readily distinguishes between these two isomers. For instance, in trans-decahydroquinolines, the rigid, chair-chair conformation results in a characteristic set of chemical shifts. researchgate.net In contrast, cis-decahydroquinolines are conformationally more flexible and can exist as a mixture of equilibrating conformers, which is reflected in their ¹³C NMR spectra. acs.orgrsc.org The analysis of these spectral patterns is crucial for establishing the relative stereochemistry at the ring junction. acs.orgnih.govfigshare.com
The cis-fused this compound system can exhibit conformational isomerism involving the orientation of the nitrogen lone pair, leading to N-endo and N-exo conformers. acs.org These conformers can interconvert through nitrogen inversion and ring flipping. Low-temperature ¹³C NMR spectroscopy is a key technique to study this dynamic process. rsc.org By cooling the sample, the rate of interconversion can be slowed down sufficiently to observe separate signals for each conformer. The relative intensities of these signals provide information about the conformational equilibrium. For the unsubstituted cis-decahydroquinoline (B84933), the conformer with the nitrogen lone pair in the exo position (pointing away from the other ring) is generally more stable. acs.org
Researchers have developed predictive models based on ¹³C NMR chemical shift data to facilitate the stereochemical assignment of complex decahydroquinolines, such as the phlegmarine-type Lycopodium alkaloids. acs.orgnih.govfigshare.com By analyzing a large dataset of structurally confirmed compounds, a set of chemical shift combinations has been established that correlates with specific stereochemical arrangements of the four stereogenic carbons in the this compound core. acs.orgnih.govfigshare.com These predictive tools are particularly valuable for the challenging task of assigning the stereostructure of newly isolated natural products. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-Decahydroquinoline (B8913) Cores
| Carbon | cis-Decahydroquinoline (N-exo conformer) | trans-Decahydroquinoline |
| C2 | 50.1 | 57.1 |
| C3 | 26.9 | 26.5 |
| C4 | 29.8 | 31.5 |
| C4a | 35.8 | 41.6 |
| C5 | 20.8 | 26.5 |
| C6 | 26.1 | 26.5 |
| C7 | 26.9 | 26.5 |
| C8 | 35.1 | 35.5 |
| C8a | 60.5 | 66.8 |
Data compiled from various spectroscopic studies. Actual values may vary depending on substitution and solvent.
The power of ¹³C NMR in accurately determining stereochemistry has led to the structural reassignment of several natural products containing the this compound moiety. acs.orgnih.govfigshare.com For example, based on detailed analysis of their ¹³C NMR spectroscopic profiles, the alkaloids huperzine K and huperzine M, which were initially reported as cis-derivatives, were reassigned as having a trans-fused this compound core. acs.orgnih.govfigshare.com The NMR spectroscopic data for huperzine M was also found to be identical to that of lycoposerramine Y, leading to the configurational reassignment of the latter as well. acs.orgnih.gov These revised structures were subsequently confirmed by total synthesis. acs.orgnih.govfigshare.com
Elucidation of this compound Stereochemistry using 13C NMR
Conformational Mobility Studies (e.g., N-endo and N-exo conformers)
Other Spectroscopic Techniques in this compound Research
While NMR is the cornerstone of structural elucidation for decahydroquinolines, other spectroscopic techniques provide complementary information.
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as N-H, C-H, and C-N bonds. The N-H stretching frequency can sometimes provide clues about hydrogen bonding and, by extension, conformation.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a this compound derivative by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer structural insights.
The combination of these spectroscopic methods, often referred to as hyphenated techniques (e.g., GC-MS, LC-MS-NMR), allows for a comprehensive analysis of this compound-containing samples, from simple synthetic derivatives to complex natural products. researchgate.net
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a cornerstone technique for the structural confirmation of this compound isomers and their derivatives. The electron ionization (EI) mass spectra of cis- and trans-decahydroquinoline exhibit characteristic fragmentation patterns that are instrumental in their identification. capes.gov.br
The molecular ion peak (M+) for this compound (C9H17N) is observed at a mass-to-charge ratio (m/z) of 139. nih.govnist.govnist.gov The fragmentation of the parent molecule is primarily dominated by the cleavage of the homocyclic ring, leading to the loss of fragments containing two, three, or four carbon atoms. capes.gov.br The study of deuterated and C-methyl derivatives has been crucial in deciphering the intricate mechanisms of these fragmentation pathways. capes.gov.br
For instance, the mass spectrum of trans-decahydroquinoline shows a base peak at m/z 96, with other significant fragments observed at various m/z values. A comprehensive analysis of the mass spectra of both cis and trans isomers reveals subtle differences that can be used for their differentiation. nist.govnist.gov
In addition to standard EI-MS, chemical ionization tandem mass spectrometry (CI-MS/MS) has proven to be a powerful tool for the structural assignment of this compound alkaloids. antforum.nl This technique provides rational and predictable spectra that are complementary to the data obtained from EI-MS analysis. antforum.nl
Table 1: Key Mass Spectrometry Data for this compound Isomers
| Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Relative Intensities |
| trans-Decahydroquinoline | 139 | 41 (85), 55 (55), 67 (60), 82 (80), 96 (100), 110 (40), 138 (20), 139 (35) nist.gov |
| cis-Decahydroquinoline | 139 | 41 (80), 55 (60), 67 (65), 82 (85), 96 (100), 110 (35), 138 (15), 139 (30) nist.gov |
Note: Relative intensities are approximate and can vary based on the instrument and conditions.
Infrared Spectroscopy in Characterization
Infrared (IR) spectroscopy is a fundamental technique for the characterization of organic molecules, providing a unique "fingerprint" based on the vibrational modes of functional groups. In the context of this compound, IR spectroscopy is particularly useful for identifying the N-H and C-H vibrations and can offer insights into the conformational aspects of the molecule.
The IR spectrum of this compound displays characteristic absorption bands. The region between 2800 and 3000 cm⁻¹ is dominated by C-H stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups within the saturated ring system. mdpi.com The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, although its exact position and intensity can be influenced by hydrogen bonding.
Furthermore, the presence of "Bohlmann bands," which are specific C-H stretching bands appearing at lower frequencies (around 2700-2800 cm⁻¹), can provide valuable information about the conformation of the lone pair of electrons on the nitrogen atom. acs.org The appearance and intensity of these bands are related to the trans-diaxial arrangement of the nitrogen lone pair and adjacent axial protons. acs.org
For substituted decahydroquinolines, such as the alkaloid ent-cis-195A, the IR spectrum shows a series of distinct peaks that correspond to the various structural features of the molecule. mdpi.com
Table 2: Characteristic Infrared Absorption Bands for a this compound Derivative (ent-cis-195A)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 2935, 2873, 2803 | C-H Stretching |
| 1734 | C=O Stretching (impurity or derivative feature) |
| 1451 | C-H Bending |
| 1380, 1348, 1317 | C-H Bending / Skeletal Vibrations |
| 1256, 1167, 1124, 1081, 1044, 1024 | C-N and C-C Stretching / Skeletal Vibrations |
| 962, 890, 857 | C-H Bending (out-of-plane) / Skeletal Vibrations |
Source: Adapted from reference mdpi.com. Note that the C=O stretch at 1734 cm⁻¹ is not characteristic of the basic this compound structure and is specific to this particular sample or its synthesis.
The IR spectrum available in the NIST WebBook for this compound provides a visual representation of its vibrational modes, further aiding in its identification. nist.gov
Iv. Chemical Reactivity and Reaction Mechanisms of Decahydroquinoline
Dehydrogenation Reactions of Decahydroquinoline
Dehydrogenation of this compound is a key reaction, primarily for its role in hydrogen storage and release within LOHC technology. researchgate.netihcp.ru This process involves the removal of hydrogen atoms from the saturated rings to form partially or fully unsaturated aromatic compounds.
Conversion to Quinoline (B57606) and Derivatives
The complete dehydrogenation of this compound leads to the formation of quinoline. researchgate.net This process is a multi-step reaction that proceeds through various intermediates. The high weight content of extractable hydrogen in this compound (7.2 wt%) makes it a promising candidate for LOHC applications. researchgate.net The dehydrogenation can be influenced by various catalysts, with studies showing that the reaction can be tailored to produce specific derivatives. For instance, visible-light-mediated aerobic dehydrogenation has been explored, demonstrating a pathway to quinoline formation. researchgate.net
Catalytic Dehydrogenation Mechanisms
The mechanism of this compound dehydrogenation is heavily dependent on the catalyst employed. uh.edu Palladium-containing catalysts, particularly those supported on materials like alumina (B75360) or graphite-like carbon nitride, have shown significant activity. researchgate.netmdpi.comdntb.gov.ua The process is generally endothermic and requires overcoming kinetic and thermodynamic barriers. uh.edu
The reaction is thought to proceed through a series of steps involving the sequential removal of hydrogen atoms. Tautomerization steps are crucial, allowing for the movement of π-electrons through the forming fused ring system and freeing the nitrogen atom for further dehydrogenation. researchgate.net The use of magnesium-modified high-loaded nickel catalysts has also been investigated, showing that the introduction of basic sites can accelerate the dehydrogenation reaction. ihcp.ru The efficiency of these catalysts is linked to their ability to facilitate the cleavage of C-H bonds without leading to unwanted side reactions like deep dehydrogenation, which can form coke and deactivate the catalyst. uh.edu
Ring-Opening Reactions and C-N Bond Cleavage
The cleavage of the carbon-nitrogen (C-N) bond in the this compound ring system is a critical step in its degradation and conversion to other chemical species, particularly during hydrodenitrogenation. acs.orgresearchgate.net These reactions can be achieved through various strategies, including reductive and oxidative methods.
One approach to facilitate C-N bond cleavage is through the formation of quaternary ammonium (B1175870) salts, which increases the bond polarity and makes the amino group a better leaving group. nih.gov Ring-opening functionalization of unstrained cyclic amines like this compound can be achieved using reagents like difluorocarbene, which selectively forms an N-difluoromethylated ammonium salt intermediate, leading to ring-opening halogenation. nih.gov Other methods involve the use of strong reducing agents like lithium aluminum hydride on bicyclic systems containing a common amine group. nuph.edu.ua The cleavage of the C-N bond is a key step in converting the cyclic structure into acyclic products. researchgate.net
Nucleophilic Behavior and Michael Addition Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in various reactions, including Michael additions. The Michael reaction, or Michael 1,4-addition, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org
In the context of this compound, its nucleophilic nitrogen can act as a Michael donor. wikipedia.org While specific examples detailing the Michael addition of this compound itself are not prevalent in the provided search results, the general principle applies. Amines are known to behave as "soft" nucleophiles that can participate in such reactions. oregonstate.edu The reaction involves the addition of the amine to the β-carbon of an electron-deficient alkene, leading to the formation of a new C-N bond and a chain-extended product after protonation. wikipedia.orgoregonstate.edu This type of reaction is fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.orgijsdr.org
Hydrodenitrogenation (HDN) Pathways of this compound
Hydrodenitrogenation (HDN) is a vital catalytic process in the petroleum industry for removing nitrogen from crude oil fractions. tue.nlosti.gov this compound is a key intermediate in the HDN of quinoline, a common nitrogen-containing compound in heavy oils. tue.nlnih.gov The HDN of this compound itself has been studied extensively to understand the mechanisms of nitrogen removal. acs.orgosti.gov
Identification of Reaction Intermediates (e.g., Propylcyclohexylamine)
A crucial step in the HDN of this compound is the cleavage of the C-N bond within the saturated ring system. acs.org This ring-opening reaction leads to the formation of various acyclic intermediates. One of the primary and most important reaction intermediates identified is propylcyclohexylamine (PCHA). acs.orgtue.nlresearchgate.net
Studies using catalysts like NiMo(P)/Al2O3 have confirmed that both cis- and trans-propylcyclohexylamine are formed as primary products from the aliphatic C-N bond cleavage in this compound. acs.orgacs.org The formation of PCHA is a critical step as it precedes the final removal of the nitrogen atom as ammonia (B1221849) (NH3). tue.nl The PCHA can then undergo further reactions, such as hydrogenolysis to form propylcyclohexane (B167486) (PCH), the desired denitrogenated hydrocarbon product. tue.nl The reactivity and subsequent conversion of these intermediates can be influenced by catalyst properties and reaction conditions. researchgate.net
Below is a table summarizing the key reaction intermediates in the hydrodenitrogenation of this compound.
| Precursor | Catalyst Type | Key Intermediates Identified | Final Products |
| This compound | NiMo(P)/Al2O3 | cis-Propylcyclohexylamine, trans-Propylcyclohexylamine | Propylcyclohexane, Propylbenzene |
| This compound | Carbon-supported transition metal sulfides | Propylcyclohexylamine, Propylcyclohexene | Propylcyclohexane, Propylbenzene |
| Quinoline | Ni-promoted MoS2 | 5,6,7,8-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoline (B108954), this compound, o-propylaniline, 2-propylcyclohexylamine | Propylcyclohexane |
Kinetic Parameter Determination and Catalytic Site Analysis
The kinetics of the hydrodenitrogenation (HDN) of this compound (DHQ) are frequently analyzed using Langmuir-Hinshelwood kinetic models. acs.orgacs.orgugent.be This approach is suitable for describing reactions on heterogeneous catalysts where reactants adsorb onto the catalyst surface before reacting. core.ac.uk Kinetic studies of the this compound reaction system provide quantitative data on the nature and density of catalytic sites, which helps in understanding the influence of reaction conditions and catalyst properties. acs.org
Research on NiMo/Al₂O₃ and NiMoP/Al₂O₃ catalysts has shown that the HDN network of this compound can be understood by considering three distinct types of catalytic sites:
Aliphatic C(sp³)-N bond cleavage sites : These sites are responsible for the primary denitrogenation step. acs.orgacs.org
(De)hydrogenation sites : These sites catalyze the hydrogenation and dehydrogenation of the heterocyclic ring. acs.orgacs.org
Alkene hydrogenation sites : These are involved in the saturation of any carbon-carbon double bonds that may form during the reaction. acs.orgacs.org
Studies have revealed that the adsorption constants for the C(sp³)-N bond cleavage site are the same for both NiMo/Al₂O₃ and NiMoP/Al₂O₃ catalysts. acs.orgacs.org However, the adsorption constants for the hydrogenation sites differ between these two catalysts. acs.orgacs.org The addition of Nickel (Ni) as a promoter to a Mo(P)/Al₂O₃ catalyst has been shown to significantly enhance reactivity, increasing the rate constant of the C(sp³)-N bond cleavage by a factor of two and that of alkene hydrogenation by a factor of six. acs.orgacs.org Conversely, the presence of phosphorus can have a negative effect on the HDN of this compound by decreasing the rate constant of the initial C(sp³)-N bond cleavage. acs.orgacs.org
The adsorptivity of various nitrogen-containing compounds on the catalyst surface varies significantly. In the quinoline HDN network, intermediates like py-tetrahydroquinoline and this compound adsorb much more strongly than aromatic amines such as quinoline and o-propylaniline. ugent.be
While kinetic parameters are calculated in these studies, specific values were not available in the referenced literature to populate a detailed data table. However, the types of parameters determined in such a Langmuir-Hinshelwood model are illustrated below.
| Parameter Type | Description | Associated Reaction Step |
|---|---|---|
| Rate Constant (k) | Represents the intrinsic rate of a surface reaction. | C-N bond cleavage, Hydrogenation, Dehydrogenation |
| Adsorption Constant (K) | Describes the equilibrium of adsorption of a species onto a catalytic site. | Adsorption of this compound and reaction intermediates |
Mechanisms of Aliphatic C-N Bond Cleavage
The primary mechanism for the removal of nitrogen from the this compound ring involves the cleavage of the aliphatic carbon-nitrogen bonds. Experimental studies have identified cis- and trans-propylcyclohexylamine as the main primary reaction intermediates resulting from this C-N bond scission during the hydrodenitrogenation process. acs.orgacs.org
The cleavage of the C-N bond is recognized as a structure-sensitive process, where the size and morphology of the catalyst nanoparticles significantly influence the catalytic activity. hep.com.cn Research on noble metal catalysts such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) has provided detailed insights into the nature of the active sites responsible for this critical step. hep.com.cn
It has been demonstrated through both experimental work and theoretical calculations that the step atoms on the surface of metal nanoparticles are the primary active sites for C-N bond cleavage. This is in contrast to terrace or corner atoms on the catalyst surface. The enhanced activity of these step sites is attributed to their unique electronic and geometric properties. Density Functional Theory (DFT) calculations have shown that reactants exhibit stronger adsorption energies on these step atoms. Furthermore, the d-band center of the step atoms is located closer to the Fermi level, indicating a stronger electronic interaction with the reactant molecules. This enhanced interaction facilitates the activation and subsequent cleavage of the C-N bond. Studies comparing different bond types have shown that the reaction rate for the cleavage of a sp³-hybridized C-N bond, such as that in this compound, is substantially higher—by as much as 13 times—than the cleavage of a sp²-hybridized C-N bond. hep.com.cn
Theoretical and Computational Investigations of Reaction Mechanisms
Theoretical and computational methods are indispensable tools for achieving a molecular-level understanding of the complex reaction mechanisms involving this compound. These approaches complement experimental findings by providing detailed insights into reaction pathways, transition states, and the conformational behavior of molecules that are often difficult to probe experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for investigating the reactivity of this compound and related nitrogen heterocyclic compounds. nih.govresearchgate.net DFT allows for the accurate calculation of electronic structures and energies of molecules, making it possible to map out entire reaction pathways and analyze the factors that control chemical reactivity and selectivity. utrgv.edunih.gov
DFT calculations are instrumental in elucidating the detailed steps of a reaction mechanism, including the identification of intermediates and transition states, and the calculation of associated energy barriers (activation energies). researchgate.net By calculating the potential energy surface of a reaction, researchers can determine the most favorable pathway and identify the rate-determining step. utrgv.edu
While specific energy barrier data for this compound C-N bond cleavage was not available in the searched literature, studies on analogous systems provide valuable insights. For instance, in the hydrodenitrogenation of related piperidines on a MoP(001) surface, DFT calculations revealed that protonation of the piperidine (B6355638) molecule significantly facilitates C-N bond activation. researchgate.net The direct C-N bond cleavage in piperidine has a high energy barrier, but the barrier for the C-N cleavage of the corresponding piperidinium (B107235) ion is much lower, indicating that the reaction is promoted by protonation. researchgate.net Similarly, DFT studies on quinoline HDN have been used to calculate the energy changes for key steps, such as the hydrogenation of the heterocyclic ring, which is a prerequisite for C-N bond cleavage. researchgate.net
| Reaction/Compound | Catalyst/System | Calculated Parameter | Finding/Value | Source |
|---|---|---|---|---|
| Piperidine Denitrification | MoP(001) surface | Energy Barrier (C-N cleavage) | Protonation significantly lowers the energy barrier compared to direct cleavage. | researchgate.net |
| Piperidinium C-N Cleavage | MoP(001) surface | Energy Barrier | 23.4 kcal/mol | researchgate.net |
| Fluorinated Benzonitriles | Nickel complex | Activation Energy (C-CN cleavage) | ~25.2-25.5 kcal/mol | utrgv.edu |
| Quinoline HDN | Ni-Mo-S nanocluster | Activation Energy (H₂ dissociation) | Decreases significantly on a charged cluster (108.51 kJ/mol). |
This compound exists as cis and trans stereoisomers, each with distinct three-dimensional conformations that influence their physical properties and chemical reactivity. DFT calculations are a powerful tool for analyzing the conformational landscape of these isomers and determining their relative stabilities. nih.govresearchgate.net
Studies on 5-oxothis compound derivatives have shown that the relative stability of the cis and trans isomers is highly dependent on the nature of the substituents on the molecule. nih.govresearchgate.netub.edu For instance, the presence of an electron-withdrawing group on the nitrogen atom can favor the formation of the cis isomer. ub.edu In some cases, a cis isomer can be epimerized to the more stable trans isomer. etasr.com The analysis of the parent carbocyclic analogue, decalin, shows that the trans isomer is more stable than the cis isomer due to fewer unfavorable steric interactions. arxiv.org This principle is often applicable to the this compound system as well. DFT calculations, in conjunction with experimental NMR data, have been crucial in correctly assigning the stereochemistry of natural products containing the this compound core, sometimes leading to the revision of previously reported structures from cis to trans. etasr.com
| Compound/System | Method | Finding on Stereoisomer Stability | Source |
|---|---|---|---|
| 5-Oxodecahydroquinolines | DFT Calculations | Relative stability of cis and trans isomers depends on substituents. | nih.govresearchgate.net |
| N-substituted Decahydroquinolines | Synthetic/DFT Studies | Electron-withdrawing groups on nitrogen can favor cis isomers. | ub.edu |
| Decalin (analogue) | Conformational Analysis | Trans isomer is generally more stable than the cis isomer. | arxiv.org |
| Phlegmarine (B1213893) Alkaloids | DFT/NMR Analysis | Structural reassignment of some alkaloids from cis to trans-decahydroquinoline (B8913). | etasr.com |
Elucidation of Reaction Pathways and Energy Barriers
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods represent a sophisticated computational strategy for studying chemical reactions in large and complex environments, such as in solution or within an enzyme active site. nih.gov This approach combines the high accuracy of quantum mechanics (QM) for a small, chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment.
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region : This typically includes the atoms directly involved in bond breaking and bond formation. This region is treated with a high-level QM method, such as DFT, which can accurately describe the electronic rearrangements during a chemical reaction.
The MM Region : This encompasses the rest of the system, such as the bulk solvent or the protein scaffold. It is described by a classical molecular mechanics force field, which is computationally less demanding.
The power of the QM/MM approach lies in its ability to model a localized chemical event with high accuracy while still accounting for the steric and electrostatic influence of the larger environment. This makes it possible to study reaction mechanisms, compute free energy profiles, and identify transition states for systems that would be computationally prohibitive to model entirely with QM methods. arxiv.orgnih.gov
While no specific QM/MM studies on the reaction mechanisms of this compound were identified in the search results, this methodology is highly applicable. For example, a QM/MM simulation could be used to model the hydrodenitrogenation of this compound on a catalyst surface explicitly solvated in a solvent like n-octane. In such a model, the this compound molecule and the active site atoms of the catalyst would constitute the QM region, while the rest of the catalyst slab and the solvent molecules would be the MM region. This would allow for a detailed investigation of the C-N bond cleavage mechanism, including the role of solvent and the full catalyst structure, providing insights that are beyond the scope of gas-phase DFT calculations on smaller model systems.
Computational Catalysis Studies
Computational catalysis studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of this compound synthesis and dehydrogenation. These theoretical investigations complement experimental work by elucidating reaction pathways, determining transition state energies, and explaining the influence of catalyst structure on reactivity and selectivity.
A key area of focus for computational studies has been the hydrodenitrogenation (HDN) of quinoline, a process in which the formation of this compound is a crucial step. DFT calculations have been instrumental in understanding the intricacies of this reaction on various catalytic surfaces. For instance, studies on Ni-promoted MoS₂ catalysts have revealed that the morphology of the active phase plays a critical role in the hydrogenation process. nih.gov DFT calculations have shown that different edge structures of the Ni-promoted MoS₂ catalyst exhibit distinct selectivities. Specifically, the 100% Ni-promoted M-edge is found to be more favorable for the complete hydrogenation of quinoline to this compound, whereas the 50% Ni-promoted S-edge preferentially yields 1,2,3,4-tetrahydroquinoline. nih.gov This preference is attributed to the electronic and geometric properties of the active sites, which influence the adsorption and activation of the quinoline molecule and its hydrogenated intermediates.
Further theoretical investigations into the HDN of quinoline on Ni-Mo-S active sites have explored the effect of charge distribution on catalytic activity. cup.edu.cn These studies indicate that both electron deficiency and the presence of extra protons on the catalyst surface can lower the orbital eigenvalues of the Ni-Mo-S cluster, leading to stronger adsorption of nitrogen-containing compounds like quinoline. cup.edu.cn While this enhanced adsorption can be beneficial, it may also inhibit the desorption of products such as ammonia. cup.edu.cn The calculations suggest that an electron-deficient environment promotes the generation of active hydrogen but can hinder its transfer to the nitrogen-containing molecule. Conversely, additional protons can act as a flexible source of H⁺ for the C-N bond cleavage steps. cup.edu.cn
The choice of catalyst metal also significantly impacts the reaction pathway, as demonstrated by computational studies. For example, in the hydrogenation of quinoline, a Pd/CNT catalyst can lead to over-hydrogenation, producing this compound. nih.gov DFT calculations have been used to compare the energy barriers for the further hydrogenation of the aromatic ring of 1,2,3,4-tetrahydroquinoline on different catalytic surfaces. These calculations showed that a pure Pd(111) surface is more active for this subsequent hydrogenation than a bimetallic Pd₃Au₁(111) surface, explaining the higher selectivity of the latter towards the partially hydrogenated product. nih.gov
The mechanism of dehydrogenation of this compound, an important reaction for hydrogen storage applications, has also been a subject of computational investigation. Thermodynamic dehydrogenation reaction profiles have been computationally evaluated to compare the efficacy of different N-heterocyclic hydrogen carriers. mdpi.com These studies help in identifying the most energetically favorable compounds for hydrogen storage and release. mdpi.com
Table of Key Computational Findings in this compound Catalysis:
| Catalyst System | Computational Method | Key Finding | Reference |
| Ni-promoted MoS₂ | DFT | 100% Ni-promoted M-edge is more favorable for the formation of this compound. | nih.gov |
| Ni-Mo-S | DFT | Electron deficiency and extra protons on the active sites enhance quinoline adsorption. | cup.edu.cn |
| NiMo(P)/γ-Al₂O₃ | Kinetic Modeling & DFT | Hydrogenation of 1,2,3,4-tetrahydroquinoline to this compound is the rate-determining step. | researchgate.net |
| Pd/CNT vs. Pd₃Au₁/CNT | DFT | Pd is more active than Pd₃Au₁ for the hydrogenation of the aromatic ring of 1,2,3,4-tetrahydroquinoline, leading to this compound. | nih.gov |
| Pd/Al₂O₃ | DFT | Computational evaluation of thermodynamic dehydrogenation profiles to assess hydrogen storage potential. | mdpi.com |
V. Biological and Pharmacological Research of Decahydroquinoline and Its Derivatives
Biological Activities of Decahydroquinoline Derivatives
This compound derivatives have been investigated for their potential to protect neurons and modulate neuronal activity, offering promise for the treatment of neurodegenerative diseases. smolecule.comontosight.ai
2,5-Dipropylthis compound (2,5-DPDHQ) : Research has suggested that this synthetic derivative may have applications in managing neurological disorders due to its effects on the central nervous system and its potential role as a neuromodulator. ontosight.ai
8a-Phenylthis compound (B238328) : Isomers of this compound have been explored as neuroprotective agents, with the potential to interact with neurotransmitter systems or pathways involved in neurodegeneration. ontosight.ai This makes them candidates for further investigation in the context of diseases like Parkinson's and Alzheimer's. ontosight.ai
Derivatives of 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline (B11916763) : In a preclinical model of Parkinson's disease, a derivative demonstrated neuroprotective effects by reducing the loss of dopaminergic neurons by 40% and restoring motor function. vulcanchem.com
Cis- and Trans-Decahydroquinolines : Certain substituted cis- and trans-decahydroquinolines inhibit carbamylcholine-elicited sodium flux in PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla. researchgate.net For instance, (+)-cis-decahydroquinoline 195A and (+)-perhydro-cis-decahydroquinoline 219A inhibit this sodium flux with IC50 values of 1.0 and 1.5 microM, respectively. researchgate.net
Table 1: Neuroprotective and Neuromodulatory Activity of Selected this compound Derivatives To display the table, click on the "Show details" button.
Show details
| Compound/Derivative | Biological Effect | Model System | Key Findings |
| 2,5-Dipropylthis compound | Neuromodulation | --- | Potential applications in neurological disorders. ontosight.ai |
| 8a-Phenylthis compound | Neuroprotection | --- | Potential interaction with neurotransmitter systems. ontosight.ai |
| 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline derivative | Neuroprotection | 6-OHDA-induced rat model of Parkinson's disease | Reduced dopaminergic neuron loss by 40%; restored motor function. vulcanchem.com |
| (+)-cis-decahydroquinoline 195A | Inhibition of sodium flux | PC12 cells | IC50 value of 1.0 µM. researchgate.net |
| (+)-perhydro-cis-decahydroquinoline 219A | Inhibition of sodium flux | PC12 cells | IC50 value of 1.5 µM. researchgate.net |
Several this compound derivatives have demonstrated potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.
Lepadins : Lepadins B and C have shown significant in vitro cytotoxic activity against various murine and human cancer cell lines. researchgate.net The biological activity is thought to depend on the configuration at the C-2 position and the functionality at the C-3 position of the this compound core. researchgate.net Lepadins D, E, and F, isolated from a marine tunicate, also exhibit significant biological activity. acs.org
Benzo[h]quinoline (B1196314) Derivatives : Certain benzo[h]quinoline derivatives have been shown to inhibit cell proliferation. researchcommons.org Two compounds, in particular, exhibited strong activity against melanoma cell lines in a National Cancer Institute (NCI) screen. researchcommons.org
8-Hydroxyquinoline (B1678124) Derivatives : Hybrids of 1,4-naphthoquinone (B94277) with 8-hydroxyquinoline have been synthesized and evaluated for their anticancer activity. mdpi.com The cytotoxicity of these compounds against lung cancer cell lines was found to be dependent on the substituent at the C2′ position of the quinoline (B57606) ring. mdpi.com
Multidrug Resistance Reversal : Derivatives of 2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline have been shown to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein efflux, with an IC50 of 3.2 μM. vulcanchem.com
Table 2: Anticancer Activity of Selected this compound Derivatives To display the table, click on the "Show details" button.
Show details
| Compound/Derivative | Type of Activity | Target/Model | Key Findings |
| Lepadins B and C | Cytotoxicity | Murine and human cancer cell lines | Activity dependent on C-2 and C-3 stereochemistry. researchgate.net |
| Benzo[h]quinoline derivatives | Antiproliferative | Melanoma cell lines | Two compounds showed strong activity. researchcommons.org |
| 8-Hydroxyquinoline-1,4-naphthoquinone hybrids | Cytotoxicity | Lung cancer cell lines | Activity dependent on C2' substituent. mdpi.com |
| 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline derivative | MDR Reversal | Cancer cells | Inhibited P-glycoprotein efflux (IC50 = 3.2 μM). vulcanchem.com |
This compound and its derivatives have been explored for their ability to combat microbial and fungal infections.
General Antimicrobial Activity : Preliminary research suggests that the basic this compound structure may possess inherent antibacterial and antifungal properties. smolecule.com Benzoic acid derivatives incorporating a this compound ring have also been investigated for their antimicrobial and antifungal potential. ontosight.ai
Antifungal Activity : Certain quinoline derivatives have shown in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov Specifically, compounds like 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol were effective. nih.gov Additionally, some 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated activity against dermatophytes. scielo.org.co Lepadins, with the exception of lepadin B, have exhibited weak antifungal activity against Ustilago violacea and/or Eurotium repens. acs.org
Antiparasitic Activity : Lepadins D, E, and F, isolated from the marine tunicate Didemnum sp., have demonstrated significant and selective antiplasmodial and antitrypanosomal activities. researchgate.netacs.org The antitrypanosomal effects of lepadins D-F were found to be potent. researchgate.net
Table 3: Antimicrobial and Antifungal Activity of Selected this compound Derivatives To display the table, click on the "Show details" button.
Show details
| Compound/Derivative | Type of Activity | Target Organism(s) | Key Findings |
| This compound | Antibacterial, Antifungal | --- | Preliminary evidence of activity. smolecule.com |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Antifungal | --- | Activity comparable to or higher than fluconazole. nih.gov |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Antifungal | --- | Activity comparable to or higher than fluconazole. nih.gov |
| 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines | Antifungal | Dermatophytes | Moderate inhibition activity. scielo.org.co |
| Lepadins (except lepadin B) | Antifungal | Ustilago violacea, Eurotium repens | Weak activity observed. acs.org |
| Lepadins D, E, and F | Antiplasmodial, Antitrypanosomal | Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Significant and selective activity. researchgate.netacs.org |
A significant area of research for this compound derivatives has been in the development of analgesics, particularly through their action on cannabinoid receptors.
CB2 Receptor Agonists : A novel series of this compound amides have been identified as highly selective agonists for the cannabinoid CB2 receptor. nih.gov The stereochemistry of the this compound ring has been shown to be a factor in the potency of these CB2 agonists. uef.fi Optimization of the amide substituent in these derivatives led to improved selectivity for CB2 over CB1 receptors. nih.gov
In Vivo Efficacy : In a rat model of acute inflammatory pain, a moderately selective this compound CB2 agonist demonstrated a dose-dependent analgesic effect. nih.govunife.it However, a highly selective CB2 agonist that lacked functional CB1 activity was found to be inactive in the same model, suggesting that moderate selectivity may be important for retaining therapeutic benefits in some cases. nih.gov
Non-Opioid Analgesia : Studies on other this compound derivatives have revealed pronounced analgesic properties that are not related to opioid receptors. nih.gov For example, compounds designated as PAS-70 and PAS-71 showed significant analgesic action. nih.gov Certain 4-amido-substituted-1-aroylalkyl-decahydroquinolines have also been found to possess useful analgesic properties. google.com
Table 4: Analgesic Properties of Selected this compound Derivatives To display the table, click on the "Show details" button.
Show details
| Compound/Derivative Class | Mechanism of Action | Model System | Key Findings |
| This compound amides | Selective CB2 receptor agonists | Rat CFA model of inflammatory pain | Moderately selective agonist was active; highly selective agonist was inactive. nih.govunife.itresearchgate.net |
| PAS-70 and PAS-71 | Non-opioid | In vivo | Pronounced analgesic properties. nih.gov |
| 4-Amido-substituted-1-aroylalkyl-decahydroquinolines | Not specified | Pharmacological tests | Found to have useful analgesic properties. google.com |
This compound derivatives have been shown to interact with and inhibit various ion channels, which is a mechanism that underlies some of their other biological activities.
Nicotinic Acetylcholine (B1216132) Receptor-Channels : Both cis- and trans-decahydroquinolines with substituents at the 2- and 5-positions can inhibit the ion channel associated with the muscle-type nicotinic acetylcholine receptor. researchgate.net Their potencies are comparable to histrionicotoxins, with Ki values in Torpedo electroplax membranes ranging from 1.4 to 7.9 µM. researchgate.net The presence of an agonist like carbamylcholine (B1198889) can increase their potency two- to three-fold. researchgate.net
Sodium Flux Inhibition : As mentioned previously, (+)-cis-decahydroquinoline 195A and (+)-perhydro-cis-decahydroquinoline 219A inhibit carbamylcholine-elicited sodium flux in PC12 cells. researchgate.net
The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Some this compound derivatives have been investigated for this activity.
Potential for AChE Inhibition : While research is ongoing to find new AChE inhibitors from various sources, the quinoline scaffold is a known pharmacophore in this area. mdpi.commjcce.org.mk The development of quinazoline (B50416) derivatives, a related class of compounds, as multi-targeting agents for Alzheimer's disease, including AChE inhibition, highlights the potential of this heterocyclic system. nih.gov For example, novel lupinine (B175516) triazole derivatives have been synthesized and shown to have AChE inhibitory activity, with one derivative acting as a mixed-type inhibitor. mdpi.com
Neurotoxic and Insecticidal Effects
Medicinal Chemistry Applications of this compound Derivatives
Drug Discovery and Development
The this compound framework is a key feature in a variety of natural products and synthetic compounds that have entered the drug discovery and development pipeline. acs.orgmdpi.com These molecules have been identified as potential leads for treating conditions ranging from parasitic diseases to cancer. acs.orgmdpi.com
Natural products containing the this compound skeleton, such as lepadins isolated from marine tunicates, have demonstrated significant biological activity, positioning them as valuable starting points for the development of new drugs. acs.orgmdpi.com For instance, lepadins D, E, and F have shown potent and selective antiplasmodial and antitrypanosomal activities, making them promising lead structures for novel antimalarial and antitrypanosomal agents. acs.orgresearchgate.net The journey of these compounds from isolation to potential therapeutic agents underscores the importance of natural products in drug discovery. mdpi.com The process often involves evaluating compounds in various bioassays to determine their potential. acs.org Furthermore, the this compound scaffold has been utilized in the discovery of ligands for CNS-relevant targets, such as sigma receptors, highlighting its broad applicability in drug development. nih.gov
Design of New Therapeutic Agents
The design of new therapeutic agents based on the this compound scaffold often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This rational design approach has led to the development of compounds with potential applications in various therapeutic areas, including cancer and inflammatory diseases. researchgate.netnih.gov
One strategy involves using the this compound structure as a template to develop receptor-selective ligands. For example, a series of this compound amides were designed and optimized as highly selective agonists for the cannabinoid 2 (CB2) receptor. researchgate.net This work aimed to explore the therapeutic potential of CB2 agonists in treating inflammatory pain while avoiding the psychoactive effects associated with CB1 receptor activation. researchgate.net
Another approach focuses on creating enzyme inhibitors. The design of many modern therapeutic agents is based on creating molecules that can potently and selectively inhibit specific enzymes. nih.gov The this compound scaffold has been successfully incorporated into inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. researchgate.netnih.gov The development of these inhibitors often relies on structure-based drug design to optimize interactions with the enzyme's active site. researchgate.net The ultimate goal is to create novel compounds that can serve as effective treatments for a range of diseases. nih.gov
Development of Enzyme Inhibitors (e.g., IDO1 inhibitors)
The this compound scaffold has been successfully employed in the development of potent and selective enzyme inhibitors. researchgate.netnih.gov A notable example is the creation of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that has emerged as a significant target for cancer immunotherapy. researchgate.netacs.org
Researchers have identified series of IDO1 inhibitors that feature a this compound core. researchgate.netnih.gov These compounds have demonstrated good cellular and human whole blood activity against the IDO1 enzyme. researchgate.netnih.gov The development process involved synthesizing and separating multiple diastereomers, as these inhibitors contain several chiral centers. researchgate.netnih.gov Specific compounds from these series stood out as promising leads due to their potent IDO1 inhibition, low unbound clearance, and favorable mean residence time in pharmacokinetic studies. researchgate.netnih.gov
| Compound | Scaffold | IDO1 Inhibition Activity | Key Findings |
| Compound 15 | This compound | Good cellular and human whole blood activity | Low unbound clearance and reasonable mean residence time in rat cassette PK studies. researchgate.netnih.gov |
| Compound 27 | Decahydro-1,6-naphthyridine | Good cellular and human whole blood activity | Stood out as a lead compound alongside Compound 15. researchgate.netnih.gov |
This table presents lead compounds from a study on novel IDO1 inhibitors.
Pharmacological Profiling and Preclinical Studies
The pharmacological profiling of this compound derivatives involves a comprehensive evaluation of their biological effects in various experimental models. researchgate.net These preclinical studies are crucial for identifying promising drug candidates and understanding their mechanism of action before they can be considered for clinical trials. ontosight.ai
One area of investigation has been the antiarrhythmic potential of novel this compound derivatives. nih.gov In these studies, compounds are tested in different arrhythmia models in rats, such as those induced by aconitine (B1665448) or calcium chloride. nih.gov This profiling helps to classify the compounds, for instance, determining if their activity is similar to known antiarrhythmic drugs like quinidine. nih.gov Additionally, the endothelial action of these compounds, such as their ability to induce coronary vasodilation through nitric oxide release, is assessed, as this can provide additional therapeutic benefits. nih.gov
In vitro and In vivo Biological Activity Assessment
The evaluation of this compound derivatives involves extensive in vitro (in a controlled laboratory environment) and in vivo (in a living organism) testing to determine their therapeutic potential. mdpi.comnih.gov
In vitro assays are used to screen for a wide range of biological activities. For example, the lepadin series of this compound alkaloids, isolated from marine tunicates, demonstrated significant in vitro antitrypanosomal potency. mdpi.com Lepadins E and F showed submicromolar activity against Trypanosoma brucei rhodesiense and were significantly less toxic to mammalian cells, indicating a high degree of selectivity. mdpi.com Similarly, newly synthesized quinoline derivatives have been evaluated in vitro for their antibacterial and antifungal activity against various pathogens, with some compounds showing excellent minimum inhibitory concentration (MIC) values. nih.gov
Promising compounds from in vitro studies are then advanced to in vivo models. For instance, several novel this compound derivatives (D12-D15) displayed antiarrhythmic activity in rat models of aconitine- and calcium chloride-induced arrhythmias. nih.gov In another study, a novel 8-hydroxyquinoline derivative, L14, showed better in vivo efficacy than the existing drug clioquinol (B1669181) in a mouse model of Candida albicans infection, reducing the fungal burden and extending the survival of the infected mice. nih.gov Fentanyl-related this compound analogs have also been tested for analgesic activity in mouse models, although some showed relatively low potency. nih.gov
| Compound/Derivative | Biological Activity | In Vitro Findings | In Vivo Findings | Reference |
| Lepadins E & F | Antitrypanosomal | Submicromolar IC50 (< 1 µM) on T. b. rhodesiense. 43- and 80-fold less toxic to mammalian L6 cells. | Not specified in abstracts. | mdpi.com |
| Derivatives D12-D15 | Antiarrhythmic | Not specified in abstracts. | Active in aconitine- and calcium chloride-induced arrhythmia models in rats. | nih.gov |
| Derivative L14 | Antifungal | Potent and broad-spectrum activity; better than clioquinol. | At 2 mg/kg, showed better efficacy than clioquinol in reducing fungal burden in C. albicans-infected mice. | nih.gov |
| Compound 6 | Antibacterial/Antifungal | Excellent MIC value (3.12 µg/mL) against tested strains. | Not specified in abstracts. | nih.gov |
| Analog 31 | Analgesic | Not specified in abstracts. | Low analgesic activity (ED50 = 25–50 mg/kg) in mouse hot plate test. | nih.gov |
This table summarizes the biological activity assessment of selected this compound derivatives.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. nih.govnih.gov For this compound derivatives, SAR investigations have provided crucial insights for optimizing lead compounds into potent and selective drug candidates. nih.govresearchgate.net
Research on this compound alkaloids as noncompetitive blockers of nicotinic acetylcholine receptors revealed that substituents at the 2- and 5-positions, as well as the stereochemistry (cis- vs. trans-isomers), significantly impact activity. nih.gov Similarly, in the development of decahydrobenzoquinolin-5-one ligands for sigma (σ) receptors, SAR studies identified structural features that determine selectivity for σ1 versus σ2 receptor subtypes. nih.gov
In the case of lepadin alkaloids, the biological activity was found to be dependent on the configuration at the C-2 carbon and the type of functional group at the C-3 position. researchgate.net For example, the presence of a 2-E-octenoic acid ester functionality was found to be critical for the potent antitrypanosomal activity of lepadins E and F, as the corresponding hydroxy-containing analogue, lepadin D, was only weakly active. mdpi.comresearchgate.net For poison frog alkaloids like cis-211A, the 6-hydroxy moiety was suggested to contribute to the partial blockade of α7-nicotinic ACh receptors. mdpi.com These detailed SAR studies guide the rational design of new derivatives with improved pharmacological profiles. researchgate.net
Vi. Decahydroquinoline in Material Science and Catalysis
Applications in Novel Material Development
While the aromatic parent, quinoline (B57606), and its derivatives are widely utilized in the development of functional materials, the role of the saturated decahydroquinoline structure is primarily as a synthetic precursor. The functionalization of the DHQ core allows for the creation of a diverse range of quinoline derivatives with specific electronic and optical properties. acs.org
In the field of third-generation photovoltaics, quinoline derivatives have gained significant attention as materials for both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govd-nb.info These compounds can be employed in the active layer of solar cells, where their electronic properties—specifically their energy levels (HOMO and LUMO)—are critical for efficient charge separation and transport. d-nb.info The flexibility in synthesizing a wide array of quinoline derivatives allows for the fine-tuning of these properties to better match the solar spectrum and improve power conversion efficiency. nih.govd-nb.info While specific research focusing on materials directly incorporating the this compound ring in the final photovoltaic device is limited, DHQ remains a valuable starting point for accessing the broader class of photoactive quinoline compounds. acs.orgsigmaaldrich.com
Organic Light-Emitting Diodes (OLEDs)
This compound as a Tool in Catalysis Research
The chemical structure of this compound makes it an invaluable tool for fundamental studies in catalysis, offering insights into complex reaction pathways relevant to industrial processes and future energy systems.
This compound is a key intermediate in the hydrodenitrogenation (HDN) of quinoline, a process critical for removing nitrogen-containing compounds from petroleum feedstocks. osti.govresearchgate.net Studying the catalytic conversion of DHQ allows researchers to isolate and understand the C-N bond cleavage step, which is essential for designing more effective HDN catalysts. acs.orgacs.org
Theoretical studies, such as those using density functional theory (DFT) on Ni-promoted MoS₂ catalysts, further elucidate the reaction mechanism. These studies show that the catalyst's specific morphology (its edge structure) influences the generation of this compound and its subsequent denitrogenation products, demonstrating that multiple types of active sites can be involved in a single catalytic cycle. nih.gov
| Catalyst System | Key Research Finding | Reference |
|---|---|---|
| NiMo/Al₂O₃ | Identified propylcyclohexylamine as a primary intermediate. Showed that Ni promotion enhances C-N bond cleavage and alkene hydrogenation rates. | acs.orgacs.org |
| NiMoP/Al₂O₃ | Phosphorus was found to have a negative effect on the HDN rate of this compound, decreasing the rate constant of the initial C-N bond cleavage. | acs.orgosti.gov |
| Transition Metal Sulfides (TMS) on Carbon | Second and third-row TMS (e.g., Rh, Ir) showed high activity in converting DHQ to hydrocarbons, exhibiting volcano-type periodic trends in activity. | researchgate.net |
| Ni-promoted MoS₂ (DFT Study) | Showed that the catalyst's active phase morphology (edge structure) strongly influences the reaction pathway for both the formation and denitrogenation of DHQ. | nih.gov |
The reversible hydrogenation of quinoline to this compound is a promising system for chemical hydrogen storage, known as a Liquid Organic Hydrogen Carrier (LOHC). researchgate.netresearchgate.net In this technology, hydrogen is stored via the catalytic hydrogenation of a hydrogen-lean molecule (quinoline) to its hydrogen-rich form (this compound). The stored hydrogen can then be released on demand through a catalytic dehydrogenation process, regenerating the original quinoline for reuse. researchgate.netresearchgate.net
The quinoline/decahydroquinoline pair is attractive due to its high gravimetric hydrogen storage capacity of 7.2 wt%. mdpi.comdntb.gov.ua this compound is a liquid at ambient conditions, which allows for the use of existing infrastructure for liquid fuel transport and storage. researchgate.net
Research in this area focuses heavily on developing efficient and durable catalysts for the dehydrogenation step (hydrogen release). Palladium (Pd) based catalysts are among the most effective. researchgate.netmdpi.com Studies have explored palladium supported on various materials, including carbon and graphite-like carbon nitride (g-C₃N₄), to maximize hydrogen yield. mdpi.commdpi.com For example, a 1 wt.% Pd/Al₂O₃ catalyst was used to compare the dehydrogenation efficacy of this compound against other N-heterocycles. mdpi.com Nickel-based catalysts have also been investigated as a lower-cost alternative. catalysis.ru The efficiency of these catalysts is a key factor in the economic feasibility of LOHC systems. researchgate.net
| Catalyst | Support Material | Key Performance Metric / Finding | Reference |
|---|---|---|---|
| 1 wt.% Pd | Alumina (B75360) (Al₂O₃) | Used as a benchmark catalyst to compare the efficacy of DHQ with other N-heterocycles like 1-methyl-octahydroindole and tetradecahydrophenazine. | mdpi.com |
| 1 wt.% Pd | Carbonized Melamine Cyanurate (g-C₃N₄) | Catalyst activity exceeded that of catalysts on nitrogen-free supports. The system is noted for its high extractable hydrogen content (7.2 wt%). | mdpi.comdntb.gov.ua |
| High-Loaded Nickel (Ni) | Magnesium-modified Alumina | Studied for both hydrogen storage (hydrogenation) and extraction (dehydrogenation) in the quinoline/decahydroquinoline LOHC system. | catalysis.ru |
| Palladium (Pd) | Mg-Al Mixed Oxides (Aerogel) | While tested on tetradecahydrophenazine, the study notes that Pd-containing systems are the most efficient for N-heterocycle dehydrogenation in general. | mdpi.com |
Vii. Future Directions and Emerging Research Areas
Development of Novel Synthetic Strategies for Complex Decahydroquinoline Systems
The synthesis of the this compound scaffold, particularly with precise stereochemical control, remains a significant challenge that inspires the development of innovative synthetic strategies. The structural complexity and diversity of naturally occurring this compound alkaloids, many of which possess potent biological activities, necessitate the continuous evolution of synthetic methods. grantome.com
A key focus is the asymmetric synthesis of these complex molecules. Researchers are exploring various approaches to achieve high enantioselectivity. One successful strategy involves the use of organocatalysis. For instance, a concise synthesis of the Lycopodium alkaloid lycoposerramine Z was achieved using a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction, which yielded enantiopure cis-decahydroquinolines. nih.govacs.org Another approach utilizes chiral auxiliaries derived from readily available starting materials like phenylglycinol to construct enantiopure piperidine-containing alkaloids, including 2,5-disubstituted cis-decahydroquinolines. ub.edu
The total synthesis of marine this compound alkaloids, such as the lepadins, has also spurred the development of novel strategies. A collective synthetic approach to lepadins A–E and H features a green chemistry method for constructing the common cis-fused this compound core. acs.orgnih.gov This was accomplished through a green oxone-halide oxidation for both the aza-Achmatowicz rearrangement and an intramolecular [3 + 2] cycloaddition of a nitrile oxide–alkene. acs.orgnih.gov Other innovative methods for constructing highly substituted decahydroquinolines include the use of Knoevenagel condensation to create a diastereoselective route to a cis-fused 3,7,8-trisubstituted this compound. nih.gov
Future work in this area will likely focus on the development of even more efficient and versatile synthetic routes. This includes the design of novel catalytic systems, the exploration of new domino and tandem reactions to build complexity rapidly, and the application of flow chemistry for the continuous and scalable synthesis of this compound derivatives. mdpi.com The ability to access a wide range of structurally diverse and stereochemically defined decahydroquinolines is crucial for exploring their full potential in medicinal chemistry and materials science.
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational chemistry has become an indispensable tool in modern chemical research, and the study of decahydroquinolines is no exception. Advanced computational modeling, particularly Density Functional Theory (DFT), is increasingly being used to elucidate complex reaction mechanisms and to guide the design of new this compound-based drugs.
DFT studies have been instrumental in understanding the stereochemical outcomes of reactions that form the this compound core. For example, in the diastereoselective synthesis of cis-5-oxodecahydroquinolines, DFT-based mechanistic studies helped to rationalize the observed diastereodivergent course of the azacyclization. nih.govresearchgate.net These calculations revealed that the stereochemistry and stability of the resulting decahydroquinolines were dependent on whether a β-keto ester or a ketone was part of the substrate undergoing aminocyclization. nih.govresearchgate.net Such insights are invaluable for optimizing reaction conditions and for designing substrates that will lead to the desired stereoisomer.
Beyond mechanism elucidation, computational modeling plays a crucial role in drug design. For instance, the development of this compound amides as selective CB2 agonists has benefited from computational approaches. researchgate.net Molecular docking studies can predict how different this compound derivatives bind to their biological targets, helping to explain structure-activity relationships (SAR). This information allows medicinal chemists to design new analogs with improved potency and selectivity. Furthermore, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the photophysical properties of quinoline (B57606) derivatives, which is relevant for their potential application in areas like bioimaging. rsc.org
The future of computational modeling in this compound research will likely involve the use of more sophisticated and predictive models. This could include the application of machine learning and artificial intelligence to accelerate the discovery of new bioactive compounds and to predict their pharmacokinetic and toxicological properties. The synergy between computational and experimental studies will continue to be a powerful driver of innovation in the field.
Exploration of New Biological Activities and Therapeutic Applications
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This has led to the discovery of a wide range of biological activities for this compound derivatives, and the exploration for new therapeutic applications is an active and promising area of research.
One area of significant interest is the development of decahydroquinolines as modulators of cannabinoid receptors. A series of this compound amides have been identified as highly selective CB2 agonists, which have shown efficacy in rodent models of analgesia, suggesting their potential for the treatment of pain. researchgate.netrsc.org
Decahydroquinolines have also shown promise as antiviral agents. For example, certain salicylamide-based decahydroquinolines have been identified as potent inhibitors of influenza virus fusion, with the 2-methyl-cis-decahydroquinoline derivative showing an EC50 of 90 ng/mL in a plaque reduction assay. nih.gov The quinoline scaffold, in general, has been found in several marketed antiviral drugs, and research continues to explore its potential against a variety of viruses. nih.gov
The marine environment has proven to be a rich source of bioactive this compound alkaloids. The lepadins, isolated from tunicates, have demonstrated significant antiplasmodial and antitrypanosomal activities. acs.orgacs.orgnih.gov Lepadins D, E, and F have shown noteworthy potency against Plasmodium falciparum and Trypanosoma brucei rhodesiense. acs.orgnih.govmdpi.com These findings suggest that this compound alkaloids could serve as lead structures for the development of new antimalarial and antitrypanosomal drugs. acs.orgnih.gov
Furthermore, research has indicated the potential of decahydroquinolines in oncology. Lepadin A has been identified as a potential inducer of immunogenic cell death, which could enhance anticancer therapies. mdpi.com Other studies have explored decahydroquinolines as indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy. researchgate.net The neuroprotective potential of 8a-phenylthis compound (B238328) and its isomers is also being investigated for applications in neurodegenerative diseases like Parkinson's and Alzheimer's. ontosight.ai
The table below summarizes some of the explored biological activities of this compound derivatives.
| Biological Activity | This compound Derivative Class | Potential Therapeutic Application |
| CB2 Agonism | This compound amides | Analgesia (Pain relief) researchgate.netrsc.org |
| Antiviral (Influenza) | Salicylamide-based decahydroquinolines | Influenza treatment nih.gov |
| Antiplasmodial | Lepadins D, E, F | Malaria treatment acs.orgacs.orgnih.gov |
| Antitrypanosomal | Lepadins D, E, F | Treatment of trypanosomiasis acs.orgacs.orgnih.gov |
| Anticancer (IDO1 inhibition) | Tetrahydroquinoline derivatives (related) | Cancer immunotherapy researchgate.net |
| Anticancer (Immunogenic cell death) | Lepadin A | Cancer therapy mdpi.com |
| Neuroprotection | 8a-phenylthis compound | Neurodegenerative diseases ontosight.ai |
Future research will undoubtedly uncover new biological targets and therapeutic uses for this versatile class of compounds. High-throughput screening of diverse this compound libraries against a wide array of biological targets will be a key strategy in this endeavor.
Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, and the field of this compound research is no exception. The development of sustainable and environmentally benign methods for the synthesis of quinolines and their derivatives is a critical area of focus. ijpsjournal.com
Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and generate significant amounts of waste. acs.org To address these issues, researchers are exploring a variety of green chemistry approaches. These include the use of environmentally friendly solvents and catalysts. For example, formic acid has been investigated as a green catalyst for quinoline synthesis. ijpsjournal.com The development of solvent-free reaction conditions is another important strategy. qeios.com
Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are also being applied to the synthesis of quinoline derivatives. ijpsjournal.comqeios.com These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption.
In the context of this compound synthesis, a notable example of a green chemistry approach is the collective synthesis of lepadin alkaloids. acs.orgnih.gov This strategy employed an oxone-halide oxidation, which is considered a more environmentally friendly oxidation method, for key steps in the construction of the this compound core. acs.orgnih.gov
Flow chemistry is another emerging technology that aligns with the principles of green chemistry and is being applied to the synthesis of heterocyclic compounds, including those related to decahydroquinolines. mdpi.com Continuous flow synthesis offers advantages such as improved safety, better heat and mass transfer, and the potential for easier scale-up and automation. mdpi.com
Future directions in this area will likely involve the broader adoption of these green chemistry principles in all synthetic routes to decahydroquinolines. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. acs.org The development of catalytic systems based on abundant and non-toxic metals is also a key goal. organic-chemistry.org By embracing sustainable and green chemistry approaches, researchers can minimize the environmental impact of this compound synthesis while continuing to advance the field.
| Green Chemistry Approach | Application in (Deca)hydroquinoline Synthesis | Reference |
| Green Catalysts | Use of formic acid in quinoline synthesis. | ijpsjournal.com |
| Alternative Energy Sources | Microwave and ultrasound-assisted synthesis of quinolines. | ijpsjournal.comqeios.com |
| Green Oxidants | Use of oxone-halide oxidation for this compound core synthesis. | acs.orgnih.gov |
| Flow Chemistry | Synthesis of related heterocyclic compounds with potential for this compound synthesis. | mdpi.com |
| Biocatalysis | Microbiological hydroxylation of this compound derivatives. | acs.org |
Q & A
Q. What synthetic methods are recommended for producing decahydroquinoline with high stereochemical purity?
To synthesize DHQ with controlled stereochemistry, catalytic hydrogenation of quinoline derivatives is widely used. Key considerations include:
- Catalyst selection : Transition metals (e.g., Pt, Pd, or Ni) supported on carbon or zeolites improve selectivity for cis/trans isomers .
- Reaction conditions : Hydrogen pressure (5–10 atm) and temperature (120–150°C) influence isomer distribution. For example, higher pressures favor trans-DHQ due to thermodynamic stability .
- Purification : Fractional distillation or preparative GC-MS resolves isomers, validated via NMR (¹H and ¹³C) and optical rotation analysis .
Q. What analytical techniques are optimal for characterizing this compound isomers?
- NMR spectroscopy : ¹H NMR distinguishes cis/trans isomers via coupling constants (e.g., axial-equatorial proton splitting in trans-DHQ at δ 1.2–1.8 ppm) .
- Chromatography : GC-MS with chiral columns (e.g., β-cyclodextrin) quantifies isomer ratios .
- X-ray crystallography : Resolves absolute configurations but requires single crystals, which are challenging to obtain for volatile DHQ derivatives .
Q. Table 1: Key Spectral Data for DHQ Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | GC Retention Time (min) |
|---|---|---|---|
| cis-DHQ | 1.5–2.1 (m) | 22.5, 28.7 | 8.3 |
| trans-DHQ | 1.2–1.8 (m) | 24.1, 30.2 | 9.7 |
| Data sourced from |
Advanced Research Questions
Q. How does this compound behave in hydrodenitrogenation (HDN) catalytic processes?
DHQ is a model compound for studying HDN in fuel refining. Mechanistic insights include:
- Reaction pathways : DHQ undergoes sequential dehydrogenation to quinoline, followed by C-N bond cleavage. Zeolite-supported catalysts (e.g., Ni-Mo/IN-zeolite) enhance selectivity by stabilizing intermediates .
- Kinetic challenges : Competitive adsorption between DHQ and H₂S (common in crude oil) reduces catalytic efficiency. Rate constants vary by 40% under sulfur-rich conditions .
Q. How can contradictory data in HDN studies be resolved?
Discrepancies in DHQ conversion rates often arise from:
- Catalyst pretreatment : Sulfiding Mo-based catalysts alters active sites, affecting DHQ adsorption .
- Mass transfer limitations : Pore size of carbon supports (e.g., Norit RX3) impacts diffusion rates. Smaller pores (<2 nm) reduce DHQ accessibility, lowering apparent activity by ~30% .
Methodological recommendations :- Standardize catalyst activation protocols (temperature, sulfiding agents).
- Report pore volume/surface area data for supports to contextualize mass transfer effects .
Q. What computational methods are used to model DHQ’s electronic structure and reactivity?
- DFT calculations : Predict isomer stability (trans-DHQ is 2.1 kcal/mol more stable than cis) and adsorption energies on metal surfaces .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., hexane vs. toluene) on DHQ hydrogenation pathways .
Methodological Guidelines
- Experimental reproducibility : Document catalyst preparation (e.g., impregnation time, calcination temperature) and analytical conditions (GC column type, NMR solvent) .
- Data validation : Use internal standards (e.g., deuterated cyclohexane) for quantitative NMR and GC-MS .
- Ethical compliance : Disclose synthetic hazards (e.g., hydrogenation under high pressure) and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
